fructose

Description

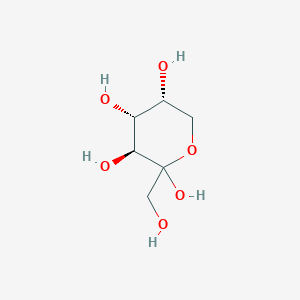

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 | |

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Hydrolysis of Inulin

Inulin, a polysaccharide found in chicory and Jerusalem artichoke, is a fructan polymer that releases fructose upon hydrolysis. Industrially, this process is conducted in acidic media (e.g., HCl or H₃PO₄) at elevated temperatures (70–90°C):

Yields exceed 80% when using high-purity inulin, making this method economically viable for regions with abundant inulin-rich crops .

| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |

|---|---|---|

| Catalyst | H₂SO₄, HCl | Invertase |

| Temperature | 80–100°C | 50–60°C |

| Yield | ~50% this compound | >95% this compound |

| Byproducts | Glucose | None |

| Industrial Scalability | High | Moderate |

Enzymatic Synthesis via Aldolase Pathways

Recent advances in biocatalysis enable de novo this compound synthesis using rhamnulose-1-phosphate aldolase (RhaD) and acid phosphatase . This one-pot system combines racemic glyceraldehyde and dihydroxyacetone phosphate (DHAP) to yield L-fructose:

Purification yields reach 55% with DHAP . A cost-effective variant employs a four-enzyme cascade (galactose oxidase, catalase, RhaD, phosphatase) to generate enantiopure L-glyceraldehyde from glycerol, achieving comparable yields .

Catalytic Isomerization of Glucose

Glucose-to-fructose isomerization is pivotal in high-fructose corn syrup (HFCS) production. Homogeneous organic Brønsted bases (e.g., triethylamine, TEA) catalyze this reaction in aqueous media:

Key findings from kinetic studies :

-

Optimal conditions: pH 11.3, 100°C, 7 min → 32% this compound yield (64% selectivity).

-

Degradation pathways (e.g., fragmentation to lactic acid) limit yields at prolonged reaction times.

-

Kinetic isotope effect (KIE) studies confirm deprotonation at glucose’s C-2 position as the rate-limiting step .

| Catalyst | Temperature (°C) | pH | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| TEA | 100 | 11.3 | 32 | 64 |

| NaOH | 100 | 11.0 | 28 | 58 |

Comparative Analysis of Preparation Methods

The choice of method hinges on feedstock availability, cost, and desired purity:

-

Hydrolysis of Sucrose : Ideal for food industries; requires invertase purification.

-

Inulin Hydrolysis : Cost-effective but geographically constrained to inulin-rich regions.

-

Enzymatic Synthesis : High stereochemical control; suited for pharmaceutical applications.

-

Catalytic Isomerization : Scalable for HFCS production; requires pH and temperature optimization.

Scientific Research Applications

Food Industry Applications

1.1 Sweetener and Flavor Enhancer

Fructose is widely used as a sweetener due to its high sweetness intensity—approximately 1.2 to 1.8 times sweeter than sucrose. This property allows for reduced caloric content in food products when this compound replaces other sugars. Its humectant properties also help retain moisture in baked goods, enhancing texture and shelf life .

1.2 Low-Calorie Food Production

Crystalline this compound is particularly valuable in producing low-calorie foods. It can be combined with other ingredients to create products that maintain sweetness without the caloric load associated with traditional sugars . This application is critical for dietary management and weight control initiatives.

1.3 Fructooligosaccharides (FOS)

FOS, derived from this compound, are non-digestible carbohydrates that serve as prebiotics, promoting the growth of beneficial gut bacteria. They are increasingly incorporated into functional foods aimed at improving digestive health and enhancing overall wellness .

Pharmaceutical Applications

2.1 Excipient in Drug Formulations

this compound is utilized as an excipient in pharmaceutical formulations due to its ability to enhance the solubility of active ingredients and improve the palatability of medications . Its high solubility makes it suitable for syrups and liquid medications, while its compressibility allows for tablet production .

2.2 Cryoprotectant

In pharmaceutical applications, this compound acts as a cryoprotectant during the freeze-drying process of sensitive biological materials. It helps stabilize proteins and other active ingredients by preventing ice crystal formation, thereby maintaining their efficacy .

2.3 Cancer Research

Recent studies indicate that this compound may play a role in cancer metabolism. Research has shown that while cancer cells do not directly utilize this compound, the liver converts it into lipids that fuel tumor growth . This finding opens avenues for potential therapeutic interventions targeting metabolic pathways influenced by this compound consumption.

Health Implications and Research Findings

3.1 Metabolic Effects

Chronic high intake of this compound has been linked to various metabolic disorders, including obesity and insulin resistance. Epidemiological studies suggest that excessive consumption can lead to non-alcoholic fatty liver disease (NAFLD) and type II diabetes mellitus (T2DM) .

3.2 Polyphenols Interaction

Recent research has explored how dietary polyphenols can modulate this compound absorption in the intestines, potentially mitigating some negative health effects associated with high this compound consumption . This area of study highlights the importance of dietary composition in managing health outcomes related to sugar intake.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Cases | Benefits/Impacts |

|---|---|---|

| Food Industry | Sweetener, low-calorie foods | Reduces caloric intake; enhances flavor |

| Fructooligosaccharides (FOS) | Promotes gut health | |

| Pharmaceutical | Excipient in drug formulations | Improves solubility; enhances palatability |

| Cryoprotectant | Stabilizes active ingredients | |

| Health Research | Cancer metabolism studies | Insights into tumor growth mechanisms |

| Polyphenols interaction | Potential reduction of negative health impacts |

Case Studies

Case Study 1: this compound in Cancer Research

A study published in Nature highlighted how dietary this compound contributes to tumor growth indirectly through liver metabolism. The study found that liver cells convert this compound into lipids used by cancer cells for growth, suggesting potential dietary interventions could influence cancer progression .

Case Study 2: Fructooligosaccharides as Prebiotics

Research on FOS demonstrated their effectiveness in promoting beneficial gut microbiota while inhibiting pathogenic bacteria. This application has significant implications for developing functional foods aimed at improving digestive health and preventing gastrointestinal diseases .

Mechanism of Action

fructose is often compared with other monosaccharides such as D-Glucose and D-Galactose:

D-Glucose: Both D-Glucose and this compound have the same molecular formula (C6H12O6) but differ in their functional groups.

Uniqueness of this compound: this compound is unique due to its high sweetness and its ability to isomerize to D-Glucose. Its metabolism in the liver and its impact on metabolic pathways also distinguish it from other monosaccharides .

Comparison with Similar Compounds

Comparison with Glucose

Structural Differences

| Property | Fructose | Glucose |

|---|---|---|

| Functional Group | Ketone (C2) | Aldehyde (C1) |

| Cyclic Form | Fructofuranose (5-membered ring) | Glucopyranose (6-membered ring) |

| Anomeric Forms | α/β based on C2 hydroxyl orientation | α/β based on C1 hydroxyl orientation |

Metabolic Pathways

- This compound: Rapidly phosphorylated to this compound-1-phosphate in the liver, leading to triglyceride synthesis via increased acetyl-CoA production. Bypasses glycolysis regulation, promoting de novo lipogenesis .

- Glucose : Metabolized via glycolysis, regulated by insulin and phosphofructokinase. Excess glucose is stored as glycogen or converted to fat through a regulated pathway .

Health Implications

- This compound: Associated with non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hyperuricemia due to ATP depletion and uric acid production .

- Glucose : Chronic overconsumption linked to type 2 diabetes but less directly implicated in lipid dysregulation compared to this compound .

Comparison with Sucrose

Composition and Digestion

Sucrose (C₁₂H₂₂O₁₁) is a disaccharide of glucose and this compound linked by an α-1,β-2 glycosidic bond. Hydrolysis by sucrase yields a 1:1 ratio of glucose and this compound .

Metabolic Outcomes

- Free this compound vs. Sucrose-Derived this compound : Both forms increase hepatic lipogenesis, but free this compound (e.g., in HFCS) may be absorbed faster, exacerbating metabolic effects .

- Sucrose : Raises postprandial glucose more than this compound alone, increasing insulin demand .

Comparison with High-Fructose Corn Syrup (HFCS)

Production and Composition

HFCS is produced by isomerizing glucose in corn syrup to this compound. Common variants:

- HFCS-42 : 42% this compound, used in baked goods.

- HFCS-55 : 55% this compound, used in soft drinks .

Health Effects

- HFCS vs. Sucrose : Similar metabolic outcomes due to comparable this compound content. However, HFCS consumption in the U.S. increased by 1,000% between 1970–2000, correlating with rising obesity rates .

- Controversies : Some studies attribute HFCS to higher triglyceride levels and blood pressure, though meta-analyses show mixed results .

Comparison with Artificial Sweeteners (Neotame)

Chemical Properties

| Property | This compound | Neotame |

|---|---|---|

| Structure | Monosaccharide | Aspartame derivative (dipeptide) |

| Sweetness | 1.2–1.8× sucrose | 7,000–13,000× sucrose |

| Thermal Stability | Degrades at high temperatures | Stable at mild temperatures |

Metabolic Interactions

- This compound : Rapidly metabolized in the liver, contributing to lipogenesis.

- Neotame: Not metabolized for energy; excreted unchanged.

Health Implications and Controversies

- Cardiometabolic Risks : Excessive this compound intake is linked to obesity, NAFLD, and diabetic cardiomyopathy via direct cardiomyocyte toxicity and oxidative stress .

- Contradictory Evidence : Some studies overstate risks by using supra-physiological this compound doses or conflating HFCS with pure this compound .

Data Tables

Table 1: Metabolic Pathways of this compound vs. Glucose

| Pathway | This compound | Glucose |

|---|---|---|

| Initial Phosphorylation | Fructokinase (liver-specific) | Hexokinase (ubiquitous) |

| Regulatory Step | Bypasses phosphofructokinase | Controlled by phosphofructokinase |

| Primary Outputs | Triglycerides, uric acid | Glycogen, CO₂, ATP |

Table 2: this compound Content in Sweeteners

| Sweetener | This compound Content (%) | Common Uses |

|---|---|---|

| Sucrose | 50 | Table sugar, baked goods |

| HFCS-55 | 55 | Soft drinks, processed foods |

| Agave Nectar | 70–90 | "Natural" sweeteners |

Source:

Biological Activity

Fructose is a simple sugar (monosaccharide) found naturally in fruits, honey, and root vegetables. It plays a crucial role in human metabolism, particularly in the liver, where it is rapidly processed. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for health.

Pathways and Mechanisms

This compound metabolism primarily occurs in the liver through a unique pathway that distinguishes it from glucose metabolism. The key enzyme involved is ketohexokinase (KHK) , which phosphorylates this compound to produce this compound-1-phosphate (F1P). This process bypasses the rate-limiting step of glycolysis, allowing for rapid metabolism. The following table summarizes the key steps involved in this compound metabolism:

| Step | Enzyme | Product |

|---|---|---|

| 1 | KHK | F1P |

| 2 | Aldolase B | Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde |

| 3 | Triose Kinase | Glyceraldehyde-3-phosphate |

The rapid conversion of this compound to F1P can lead to significant reductions in ATP levels, affecting cellular energy status and potentially triggering metabolic stress responses in tissues that express KHK, such as the liver, kidney, and brain .

Physiological Effects

This compound has several physiological effects due to its unique metabolic pathway:

- Energy Regulation : this compound promotes glucose uptake in the liver by activating glucokinase (GCK) through allosteric modulation by F1P. This results in enhanced glycogen synthesis and lipid storage .

- Appetite Regulation : Unlike glucose, this compound can stimulate appetite by reducing hypothalamic malonyl-CoA levels. Studies show that this compound consumption leads to increased food intake in animal models .

- Impact on Lipid Metabolism : Excessive this compound intake is associated with increased lipogenesis and elevated triglyceride levels, contributing to conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome .

This compound and Metabolic Disease

Research indicates that high this compound consumption can lead to various metabolic disorders. A systematic review found that excessive dietary this compound is linked to insulin resistance and obesity. In rodent studies, high-fructose diets resulted in complete metabolic syndrome development .

One notable study demonstrated that this compound ingestion could lead to a rapid increase in hepatic F1P levels, which remained elevated for several hours post-consumption. This sustained elevation is associated with increased glycogen accumulation and altered lipid metabolism .

This compound's Role in Cancer Metabolism

Recent studies have explored the role of this compound in cancer biology. Research indicates that certain cancer cells can utilize this compound as an energy source, promoting tumor growth and angiogenesis. For instance, pancreatic cancer cells exposed to this compound exhibited increased proliferation and vascularization mediated by lactate and amino acids released from these cells .

Chemical Reactions Analysis

Maillard Reaction

Fructose undergoes the Maillard reaction, a non-enzymatic browning process, with amino acids or proteins. This reaction proceeds faster with this compound than glucose due to its greater proportion of open-chain tautomers in solution . Key stages include:

-

Initial stage : Formation of Schiff bases and Amadori rearrangement products.

-

Advanced stages : Production of reactive intermediates (e.g., α-dicarbonyls) and brown polymeric melanoidins.

Implications :

Dehydration to Hydroxymethylfurfural (HMF)

This compound dehydrates to form 5-hydroxymethylfurfural (HMF) , a platform chemical for biofuels and plastics. The reaction is catalyzed by acidic or thermal conditions, often in solvents like dimethyl sulfoxide (DMSO) .

Key Findings:

-

Lower this compound concentrations minimize polymerization byproducts (e.g., humins) .

-

Oxygen enhances conversion rates but reduces selectivity due to side reactions .

Fermentation

This compound is anaerobically fermented by yeast into ethanol and CO₂:

-

Key enzymes : Fructokinase and aldolase B initiate fructolysis, yielding trioses for ethanol synthesis .

-

Industrial applications include biofuel production and carbonated beverages .

Isomerization and Tautomerism

In alkaline solutions, this compound isomerizes via keto-enol tautomerism to glucose and mannose :

-

Equilibrium distribution in water :

Oxidation Reactions

This compound acts as a reducing sugar in basic media, enabling oxidation by agents like Tollens' reagent or nitric acid:

-

Nitric acid oxidation : Converts this compound to meso-tartaric acid (a dicarboxylic acid) .

-

Enzymatic oxidation : Produces uronic acids (e.g., glucuronic acid) for glycosaminoglycan synthesis .

Glycosylation (Koenigs-Knorr Reaction)

This compound forms glycosides via the Koenigs-Knorr reaction, though its application is less common than glucose. The mechanism involves:

-

Bromination of this compound pentaacetate.

-

Nucleophilic substitution by alcohols, yielding β-glycosides .

Thermochemical Data

Caramelization

Thermal decomposition of this compound (>110°C) produces caramel pigments and flavors via:

Q & A

Q. What mechanistic models explain this compound’s differential effects on visceral adiposity vs. glucose?

- Methodological Answer : Kinetic models propose that this compound bypasses rate-limiting phosphofructokinase in glycolysis, flooding hepatic mitochondria and driving de novo lipogenesis. Isotope tracer studies (¹³C-fructose) quantify fractional contributions to VLDL triglycerides (30–50% with high this compound intake) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.